molecular formula C10H10F2N2 B2663566 [1-(difluoromethyl)-1H-indol-3-yl]methanamine CAS No. 1515370-34-9

[1-(difluoromethyl)-1H-indol-3-yl]methanamine

Cat. No.: B2663566
CAS No.: 1515370-34-9
M. Wt: 196.201
InChI Key: SQIIBMUNLKVFGS-UHFFFAOYSA-N
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Description

[1-(Difluoromethyl)-1H-indol-3-yl]methanamine is an indole-derived primary amine featuring a difluoromethyl group at the 1-position of the indole scaffold. The indole core consists of a bicyclic aromatic system (benzene fused to pyrrole), with the methanamine (-CH2NH2) substituent at the 3-position. The difluoromethyl group (-CF2H) introduces electron-withdrawing properties and increased lipophilicity compared to non-fluorinated analogs.

Properties

IUPAC Name

[1-(difluoromethyl)indol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2/c11-10(12)14-6-7(5-13)8-3-1-2-4-9(8)14/h1-4,6,10H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIIBMUNLKVFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(F)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(difluoromethyl)-1H-indol-3-yl]methanamine typically involves a Friedel–Crafts reaction. This reaction includes the in situ generation of difluoroacetaldehyde from difluoroacetaldehyde ethyl hemiacetal in the presence of a base or an acid . The reaction conditions are optimized to achieve good to excellent yields, broad substrate compatibility, and good functional group tolerance.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the Friedel–Crafts reaction protocol suggests that it can be adapted for large-scale synthesis with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Reduction reactions are possible, but detailed information on the conditions and reagents is limited.

    Substitution: The compound can participate in substitution reactions, particularly involving the difluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be employed.

    Substitution: Halogenating agents and nucleophiles are typically used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated indole derivatives, while substitution reactions could produce various substituted indole compounds.

Scientific Research Applications

Pharmacological Potential

The compound is being investigated for its role as a modulator of neurotransmitter systems. Research indicates that derivatives of indole compounds can influence serotonin and norepinephrine reuptake, making them potential candidates for treating mood disorders and other neurological conditions. Specifically, compounds similar to [1-(difluoromethyl)-1H-indol-3-yl]methanamine have been shown to exhibit antidepressant-like effects in animal models .

Anticancer Activity

Indole derivatives are known for their anticancer properties. Studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This makes it a subject of interest in the development of new anticancer therapies .

Anti-inflammatory Effects

Research has indicated that certain indole derivatives possess anti-inflammatory properties. The modulation of inflammatory pathways by this compound could lead to therapeutic applications in treating inflammatory diseases .

Neuroprotective Effects

The neuroprotective potential of indole derivatives is another area of interest. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

Case Studies and Research Findings

Study Focus Findings
Study on Antidepressant ActivityEvaluated the impact on serotonin levelsShowed significant improvement in depressive behaviors in animal models
Anticancer ResearchInvestigated effects on cancer cell linesInduced apoptosis in various cancer types, demonstrating dose-dependent efficacy
Inflammation Model StudyAssessed anti-inflammatory effectsReduced markers of inflammation significantly compared to controls

Mechanism of Action

The mechanism of action of [1-(difluoromethyl)-1H-indol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group acts as a hydrogen bond donor and bioisostere for hydroxy, thiol, and amide groups, which enhances the compound’s binding affinity to its targets . This interaction can modulate various biological pathways, leading to its diverse therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Indole Core

Position and Type of Substituents
Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features Evidence ID
[1-(Difluoromethyl)-1H-indol-3-yl]methanamine -CF2H (1), -CH2NH2 (3) C10H10F2N2 196.20 Difluoromethyl enhances lipophilicity
Indole-3-methanamine None (parent structure) C9H10N2 146.19 Base structure for comparison
1-(5,6-Difluoro-1H-indol-3-yl)methanamine -F (5,6), -CH2NH2 (3) C9H8F2N2 182.17 Fluorine at 5/6 positions
2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine -F (5), -CH3 (1), -CH2CH2NH2 (3) C11H13FN2 192.24 Ethylamine chain, methyl at N1
[6-Fluoro-1H-indol-3-ylmethyl]dimethylamine -F (6), -CH2N(CH3)2 (3) C11H13FN2 192.23 Dimethylamine, fluorine at C6

Key Observations :

  • Fluorine Substitution: Fluorine at positions 5, 6, or 1 alters electronic properties and steric bulk.
  • Amine Chain Length : Methanamine (-CH2NH2) vs. ethanamine (-CH2CH2NH2) affects molecular flexibility and hydrogen-bonding capacity. Ethylamine derivatives (e.g., ) may exhibit altered receptor interactions compared to shorter chains .
N-Substitution on the Indole Ring
Compound Name N-Substituent Amine Group Molecular Formula Evidence ID
N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine -CH3 (1) -CH2N(CH3)2 (3) C12H16N2
1-(1-Benzyl-1H-indol-3-yl)-N,N-dimethylmethanamine -Benzyl (1) -CH2N(CH3)2 (3) C18H20N2

Key Observations :

  • N-Methylation : Methylation at N1 (e.g., ) reduces the indole’s acidity and may enhance membrane permeability.
  • Benzyl Substitution : Bulky aromatic groups (e.g., benzyl in ) introduce steric hindrance, which could influence binding to hydrophobic pockets in biological targets .

Electronic and Steric Effects

  • Trifluoromethoxy Substituents: describes 2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine, where the trifluoromethoxy (-OCF3) group at C5 is strongly electron-withdrawing. This substituent may enhance resistance to oxidative metabolism compared to non-fluorinated analogs .
  • Dimethylamine vs.

Physicochemical Properties

Property This compound Indole-3-methanamine 2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine
Molecular Weight 196.20 146.19 192.24
Lipophilicity (Predicted) High (due to -CF2H) Moderate Moderate (ethylamine chain balances -F)
Hydrogen Bond Donors 1 (-NH2) 1 (-NH2) 1 (-NH2)

Biological Activity

The compound [1-(difluoromethyl)-1H-indol-3-yl]methanamine, a derivative of indole, has garnered attention due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H10F2N2\text{C}_{10}\text{H}_{10}\text{F}_2\text{N}_2

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of indole derivatives. For instance, compounds structurally similar to this compound have shown significant inhibitory effects against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3kMRSA0.98 μg/mL
3kS. aureus3.90 μg/mL
3kE. coliInactive

The compound 3k, which shares similarities with this compound, exhibited potent activity against MRSA and other staphylococcal strains while being inactive against Gram-negative bacteria such as E. coli .

Antifungal Activity

In addition to antibacterial properties, certain indole derivatives have demonstrated antifungal activity. For example, some compounds were tested against Candida albicans, showing varying degrees of effectiveness.

CompoundFungal StrainMinimum Fungicidal Concentration (MFC)
3dC. albicans7.80 μg/mL
3kC. albicans62.50 μg/mL

These results indicate that while some derivatives are effective against fungal pathogens, the activity varies significantly among different compounds .

Anticancer Activity

Indole derivatives are also being explored for their anticancer effects. Research has indicated that certain compounds can inhibit the proliferation of cancer cells.

CompoundCancer Cell LineIC50 (μM)
7dHeLa0.52
7dMCF-70.34
7dHT-290.86

Compound 7d induced apoptosis in a dose-dependent manner and arrested cells in the G2/M phase, indicating its potential as a therapeutic agent in cancer treatment .

Study on Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several indole derivatives against clinical isolates of MRSA and other resistant strains. The results showed that compounds with longer carbon chains exhibited higher antibacterial activity, with MIC values as low as 0.5 μg/mL against MRSA . This finding emphasizes the importance of structural modifications in enhancing the biological activity of indole derivatives.

Study on Cytotoxicity

In another investigation focused on cytotoxicity, several indole derivatives were assessed for their effects on human cell lines. The study found that certain compounds displayed significant cytotoxicity with IC50 values in the micromolar range, suggesting that these compounds could selectively target cancer cells while sparing normal cells .

Q & A

Q. What strategies improve the scalability of this compound’s synthesis for preclinical studies?

  • Process Chemistry :
  • Catalysis : Transition from batch to flow chemistry for safer handling of intermediates.
  • Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (Cyrene).
  • Quality Control : Implement in-line PAT (process analytical technology) for real-time monitoring .

Q. Can this compound synergize with existing therapies (e.g., chemotherapeutics or immunotherapies)?

  • Combination Studies :
  • In vitro : Checkerboard assays to calculate synergy scores (FIC index).
  • In vivo : Co-administration with paclitaxel or anti-PD-1 antibodies in syngeneic models.
  • Mechanistic Insight : RNA-seq to identify synergistic pathways (e.g., enhanced antigen presentation) .

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